molecular formula C9H9N3O B3331413 6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one CAS No. 830321-64-7

6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B3331413
CAS RN: 830321-64-7
M. Wt: 175.19 g/mol
InChI Key: LLCRWMMDQNCDBI-UHFFFAOYSA-N
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Description

Triazines are a group of chemical compounds whose basic structure is an aromatic heterocycle composed of three nitrogen atoms and three carbon atoms in a six-membered ring . They have a wide range of applications in various fields due to their diverse chemical properties .


Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of cyanuric chloride with nucleophiles . Other methods include the Gewald reaction, which involves the condensation of amines, α-haloketones, and sulfur .


Molecular Structure Analysis

The molecular structure of triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . They can also participate in complex formation with various metal ions .


Physical And Chemical Properties Analysis

Triazines exhibit a range of physical and chemical properties depending on their specific structure. They are generally stable and resistant to hydrolysis and oxidation . Some triazine derivatives exhibit fluorescence, making them useful in sensing applications .

Mechanism of Action

The mechanism of action of triazine compounds can vary widely depending on their specific structure and application. For example, some triazine-based compounds have been used as sensors for the detection of primary aromatic amines .

Safety and Hazards

The safety and hazards associated with triazine compounds can vary widely depending on their specific structure. Some triazines are toxic and pose a threat to human health and the environment .

properties

IUPAC Name

6,8-dimethyl-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-3-6(2)8-7(4-5)9(13)11-12-10-8/h3-4H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRWMMDQNCDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NN=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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